molecular formula C3H8N2O2 B1346485 2,3-Diaminopropionic acid CAS No. 515-94-6

2,3-Diaminopropionic acid

Cat. No. B1346485
CAS RN: 515-94-6
M. Wt: 104.11 g/mol
InChI Key: PECYZEOJVXMISF-UHFFFAOYSA-N
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Description

2,3-Diaminopropionic acid (also known as 2,3-diaminopropionate or Dpr) is a non-proteinogenic amino acid found in certain secondary metabolites, including zwittermicin A and tuberactinomycin . It is formed by the pyridoxal phosphate (PLP) mediated amination of serine .


Synthesis Analysis

The synthesis of 2,3-Diaminopropionic acid starts from commercially available N (α)-Boc-Asp (OBn)-OH and employs a Curtius rearrangement to establish the β-nitrogen . The success of the Curtius rearrangement depends on proper protection of the α-nitrogen .


Molecular Structure Analysis

The IUPAC name for 2,3-Diaminopropionic acid is (2 S )-2,3-Diaminopropanoic acid . Its chemical formula is C3H8N2O2 and it has a molar mass of 104.109 g·mol −1 .


Chemical Reactions Analysis

2,3-Diaminopropionic acid is formed by the pyridoxal phosphate (PLP) mediated amination of serine . In a study, it was found that replacing catalytic cysteine or serine residues of enzymes with 2,3-Diaminopropionic acid permits their first-step reaction with native substrates, allowing the efficient capture of acyl-enzyme complexes that are linked through a stable amide bond .


Physical And Chemical Properties Analysis

2,3-Diaminopropionic acid has a molar mass of 104.109 g·mol −1 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Cell Permeable Polymers

  • Scientific Field : Molecular Biology
  • Application Summary : 2,3-Diaminopropionic acid is used in the synthesis of novel cell permeable polymers (DAPEGs). These polymers are investigated for their cell permeability, cytotoxicity, and DNA-binding ability .
  • Methods of Application : The study aimed to synthesize novel polycationic polymers composed of N-substituted L-2,3-diaminopropionic acid residues (DAPEGs) and investigate their cell permeability, cytotoxicity, and DNA-binding ability .
  • Results : The most efficient cell membrane-penetrating compounds showed dsDNA binding with a binding constant in the micromolar range and were not cytotoxic to HB2 and MDA-MB-231 cells .

Enzyme Delivery

  • Scientific Field : Biotechnology
  • Application Summary : 2,3-Diaminopropionic acid is used in the synthesis of biotinylated peptidomimetics for efficient enzyme delivery into cells .
  • Methods of Application : The study describes the synthesis and properties of biotinylated peptidomimetics consisting of oxoacid-modified 2,3, L-diaminopropionic acid residues with guanidine groups on its side chains .
  • Results : Complexes formed by the abovementioned molecules are able to cross the cell membranes of cancer or healthy cells and show promising compatibility with live cells .

Zwittermicin A Biosynthesis

  • Scientific Field : Biochemistry
  • Application Summary : 2,3-Diaminopropionic acid is thought to be one of the building blocks in the biosynthesis of Zwittermicin A (ZwA), a hybrid polyketide-non-ribosomal peptide .
  • Methods of Application : The study identified candidate genes for de novo biosynthesis of 2,3-diaminopropionic acid, zwa5A and zwa5B .
  • Results : The study provided insights into the biosynthesis of ZwA .

Trapping Biosynthetic Acyl-Enzyme Intermediates

  • Scientific Field : Biochemistry
  • Application Summary : 2,3-Diaminopropionic acid (DAP) is used to trap biosynthetic acyl-enzyme intermediates .
  • Methods of Application : A strategy was developed for incorporating DAP into recombinant proteins, via expansion of the genetic code. Replacing catalytic cysteine or serine residues of enzymes with DAP permits their first-step reaction with native substrates, allowing the efficient capture of acyl-enzyme complexes that are linked through a stable amide bond .
  • Results : The study provided structural insight into how conformational changes in thioesterase domains of nonribosomal peptide synthetases control the oligomerization and cyclization of linear substrates .

Solution Phase Peptide Synthesis

  • Scientific Field : Peptide Chemistry
  • Application Summary : 2,3-Diaminopropionic acid is commonly used in solution phase peptide synthesis .
  • Methods of Application : The specific methods of application in peptide synthesis are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Diaminopropionate Ammonia Lyase (DAPAL) Enzyme

  • Scientific Field : Enzymology
  • Application Summary : DAPAL is a pyridoxal-5’phosphate (PLP)-dependent enzyme that catalyzes the conversion of diaminopropionate (DAP) to pyruvate and ammonia and plays an important role in cell metabolism .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Biosynthesis of Secondary Metabolites

  • Scientific Field : Biochemistry
  • Application Summary : 2,3-Diaminopropionic acid (2,3-diaminopropionate, Dpr) is a non-proteinogenic amino acid found in certain secondary metabolites, including zwittermicin A and tuberactinomycin .
  • Methods of Application : 2,3-Diaminopropionate is formed by the pyridoxal phosphate (PLP) mediated amination of serine .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Trapping Biosynthetic Acyl-Enzyme Intermediates

  • Scientific Field : Biochemistry
  • Application Summary : A strategy was developed for incorporating 2,3-diaminopropionic acid (DAP) into recombinant proteins, via expansion of the genetic code .
  • Methods of Application : Replacing catalytic cysteine or serine residues of enzymes with DAP permits their first-step reaction with native substrates, allowing the efficient capture of acyl-enzyme complexes that are linked through a stable amide bond .
  • Results : The study provided structural insight into how conformational changes in thioesterase domains of nonribosomal peptide synthetases control the oligomerization and cyclization of linear substrates .

Safety And Hazards

When handling 2,3-Diaminopropionic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2,3-diaminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYZEOJVXMISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863308
Record name 3-Aminoalanine
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Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

DL form: Hygroscopic solid that also absorbs carbon dioxide from air; [Merck Index]
Record name 2,3-Diaminopropionic acid
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Product Name

2,3-Diaminopropionic acid

CAS RN

515-94-6, 4033-39-0
Record name 2,3-Diaminopropionic acid
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Record name 2,3-Diaminopropionic acid
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Record name NSC115849
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Record name 3-Aminoalanine
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Record name 2,3-DIAMINOPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,300
Citations
MJ Kobylarz, JC Grigg, JT Shin-ichi, DK Rai… - Chemistry & biology, 2014 - cell.com
L-2,3-diaminopropionic acid (L-Dap) is an amino acid that is a precursor of antibiotics and staphyloferrin B a siderophore produced by Staphylococcus aureus. SbnA and SbnB are …
Number of citations: 72 www.cell.com
FC Beasley, J Cheung, DE Heinrichs - BMC microbiology, 2011 - Springer
Background Staphylococcus aureus synthesizes two siderophores, staphyloferrin A and staphyloferrin B, that promote iron-restricted growth. Previous work on the biosynthesis of …
Number of citations: 47 link.springer.com
O Arslan, S Doğan - Journal of the Science of Food and …, 2005 - Wiley Online Library
This paper reports for the first time the inhibition of the catecholase activities of mushroom, artichoke (Cynara scolymus L) and Ocimum basilicum L polyphenol oxidase by 2,3‐…
Number of citations: 53 onlinelibrary.wiley.com
N Huguenin-Dezot, DA Alonzo, GW Heberlig… - Nature, 2019 - nature.com
Many enzymes catalyse reactions that proceed through covalent acyl-enzyme (ester or thioester) intermediates 1 . These enzymes include serine hydrolases 2 , 3 (encoded by one per …
Number of citations: 87 www.nature.com
Ł Szyrwiel, Ł Szczukowski, JS Pap, B Setner… - Inorganic …, 2014 - ACS Publications
Three new branched peptides, namely, H-Gly-Dap(H-Gly)-Gly-NH 2 (3G), H-His-Dap(H-His)-Gly-NH 2 (2HG), and H-Gly-Dap(H-Gly)-His-NH 2 (2GH), where Dap stands for the 2,3-…
Number of citations: 21 pubs.acs.org
EA Englund, HN Gopi, DH Appella - Organic Letters, 2004 - ACS Publications
An efficient and cost-effective synthesis of N(α)-Boc 2 -N(β)-Cbz-2,3-diaminopropionic acid is reported. The synthesis starts from commercially available N(α)-Boc-Asp(OBn)-OH and …
Number of citations: 107 pubs.acs.org
G Brookes, LD Pettit - Journal of the Chemical Society, Dalton …, 1976 - pubs.rsc.org
The formation constants of the complexes formed between H+, Co2+, Ni2+, and Cu2+ and DL-2,3-diaminopropionic acid, L-2,4-diaminobutyric acid, L-ornithine, L-lysine, and L-arginine …
Number of citations: 17 pubs.rsc.org
M Arslan, M Oten, T Erkaymaz, T Tongur… - … journal of food …, 2017 - Taylor & Francis
Lathyrus sativus L. is considered one of the most promising calorie and protein sources for the vast, expanding populations living in drought-prone and marginalized areas of the world. …
Number of citations: 22 www.tandfonline.com
Y Lan, B Langlet‐Bertin, V Abbate, LS Vermeer… - …, 2010 - Wiley Online Library
Nonviral vectors that harness the change in pH in endosomes, are increasingly being used to deliver cargoes, including nucleic acids, into mammalian cells. Here we present evidence …
CB Xue, J Roderick, S Jackson, M Rafalski… - Bioorganic & medicinal …, 1997 - Elsevier
In an effort to discover novel nonpeptide glycoprotein IIb/IIIa (GPIIb/IIIa, α IIb /β3) inhibitors, we investigated RGD mimetics featuring a 3-substituted benzoic acid as the core, …
Number of citations: 34 www.sciencedirect.com

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